molecular formula C15H20N4O3S B2906418 4-acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide CAS No. 2034246-44-9

4-acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

Cat. No.: B2906418
CAS No.: 2034246-44-9
M. Wt: 336.41
InChI Key: VXNVVQWXKDKDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an acetyl group at the 4-position and a branched alkyl chain containing a 2H-1,2,3-triazole moiety. Structural characterization likely employs techniques such as NMR, IR, and X-ray crystallography, as seen in related compounds .

Properties

IUPAC Name

4-acetyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11(2)15(10-19-16-8-9-17-19)18-23(21,22)14-6-4-13(5-7-14)12(3)20/h4-9,11,15,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNVVQWXKDKDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide, a compound with the molecular formula C15H20N4O3S, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure

The compound features a sulfonamide group linked to a triazole moiety, which is known for its diverse biological activities. The presence of the acetyl group and the specific arrangement of functional groups contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit various bacterial strains. Specifically, the incorporation of the 1,2,3-triazole moiety in this compound may enhance its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BStaphylococcus aureus0.25 µg/mL
This compoundVarious strainsTBD

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study involving various triazole derivatives demonstrated that they exhibit cytotoxic effects on cancer cell lines such as A431 and Jurkat cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Assessment
In vitro assays revealed that this compound displayed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4315.0Doxorubicin: 10
Jurkat6.0Doxorubicin: 12

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. The sulfonamide group is often associated with anti-inflammatory effects in medicinal chemistry. Further research is needed to elucidate its specific mechanisms in inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interactions : It could potentially interact with specific receptors involved in inflammatory responses or cancer cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight Pharmacological Notes
4-Acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide (Target) 4-acetyl, 2H-triazole C₁₆H₂₁N₅O₃S 363.44 g/mol Hypothesized enzyme inhibition potential
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide 3-Cl, 4-F, 1H-triazole C₁₃H₁₆ClFN₄O₂S 346.81 g/mol Structural analog; no bioactivity data
4-Methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide 4-methyl, benzisothiazolone C₁₄H₁₂N₂O₃S₂ 328.39 g/mol Antimicrobial, antiplatelet activity

Key Comparisons:

Triazole Isomerism: The target compound’s 2H-triazole isomer (vs. 1H-triazole in ) may alter hydrogen-bonding patterns and metabolic stability.

Compared to the benzisothiazolone moiety in , the triazole group offers greater synthetic versatility and may reduce toxicity risks associated with sulfur-containing heterocycles.

Biological Activity : While the target compound lacks explicit bioactivity data, related sulfonamides with triazole or benzisothiazolone groups exhibit antimicrobial and antiplatelet effects . The acetyl group may modulate these activities by enhancing interactions with enzyme active sites (e.g., cyclooxygenase inhibition).

Physicochemical Properties:

  • Molecular Weight : The target compound (363.44 g/mol) is heavier than the 1H-triazole analog (346.81 g/mol) due to the acetyl group, which may affect membrane permeability .
  • Solubility : The acetyl group’s polarity could improve aqueous solubility compared to halogenated analogs, though experimental validation is needed.

Research Implications and Gaps

  • Pharmacological Potential: The compound’s structural features align with sulfonamides used in antimicrobial and anti-inflammatory therapies , but targeted assays are required to confirm activity.
  • Synthetic Optimization : Modifying the triazole isomer or acetyl group position (e.g., para vs. meta) could refine bioactivity, as seen in halogenated analogs .
  • Data Limitations : Key parameters (e.g., melting point, logP) are unavailable for the target compound and its analogs, highlighting the need for experimental profiling.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing 4-acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Formation of the triazole moiety : Cyclization of hydrazine derivatives with nitriles or aldehydes under reflux conditions, using ethanol or dichloromethane as solvents (e.g., ).

Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with a triazole-containing amine. Catalysts like glacial acetic acid are used to facilitate condensation ().

Acetylation : Introducing the acetyl group via reaction with acetyl chloride in anhydrous conditions ().

  • Key Conditions :
StepSolventCatalystTemperatureMonitoring Method
1EthanolNoneReflux (~78°C)TLC ()
2DCMAcetic acid0–25°CNMR ()
3THFPyridine0°CIR ()

Q. How can researchers optimize purity and yield during synthesis?

  • Methodological Answer :
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ().
  • Yield Optimization :
  • Control stoichiometry (1:1 molar ratio of sulfonyl chloride to amine).
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of intermediates ().
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points ().

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., triazole ring conformation) by growing single crystals in DMSO/water mixtures and analyzing with Bruker SMART systems ().
  • Dynamic NMR : Study rotational barriers of the acetyl group or sulfonamide bond to explain splitting patterns ().
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to validate assignments ().

Q. What experimental strategies are recommended to elucidate the biological mechanism of action for this compound?

  • Methodological Answer :
  • Binding Studies :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on sensor chips to measure binding kinetics ().
  • Fluorescence Quenching : Titrate the compound with protein solutions and monitor fluorescence changes (e.g., tryptophan residues) to determine binding constants ().
  • Cellular Assays :
  • Use siRNA knockdowns or CRISPR-Cas9-edited cell lines to confirm target specificity ().
  • Perform metabolomic profiling (LC-MS) to identify downstream pathway disruptions ().

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation :
  • Compare activity in enzyme-based (e.g., recombinant protein) vs. cell-based assays to rule out off-target effects ().
  • Use positive controls (e.g., known sulfonamide inhibitors) to calibrate sensitivity ().
  • Solubility Adjustments : Optimize DMSO concentration (<0.1%) or use β-cyclodextrin complexes to mitigate aggregation ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.